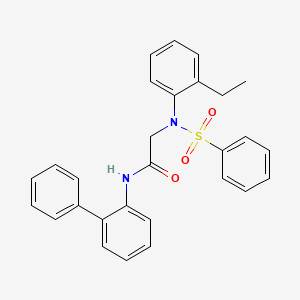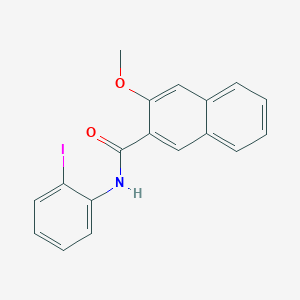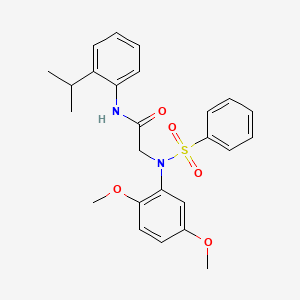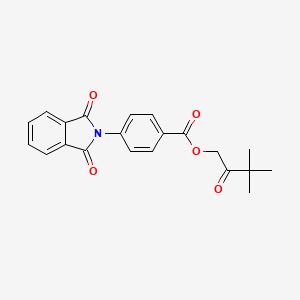
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of several transcription factors, including NF-κB, which is involved in the regulation of immune responses, inflammation, and apoptosis.
Wirkmechanismus
The mechanism of action of N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the inhibition of several transcription factors, including NF-κB, which are involved in the regulation of immune responses, inflammation, and apoptosis. NF-κB is activated in response to various stimuli, including cytokines, stress, and infection, and plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by this compound 11-7082 leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, suppression of inflammatory responses, induction of apoptosis in cancer cells, and enhancement of chemotherapy and radiation therapy efficacy. In addition, this compound 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective modulation of immune responses and inflammation. However, one of the limitations of using this compound 11-7082 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 should focus on its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In addition, future studies should investigate the potential toxicity and off-target effects of this compound 11-7082 and develop more specific and potent inhibitors of NF-κB activity. Finally, future research should investigate the potential of this compound 11-7082 as a therapeutic agent in combination with other drugs, including chemotherapy and radiation therapy.
Wissenschaftliche Forschungsanwendungen
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the activity of NF-κB. In addition, this compound 11-7082 has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-2-22-13-9-12-20-27(22)30(34(32,33)24-16-7-4-8-17-24)21-28(31)29-26-19-11-10-18-25(26)23-14-5-3-6-15-23/h3-20H,2,21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHIZYXHCOZIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3552283.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3552300.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3552315.png)
![N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552328.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)
![5-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3552350.png)

![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3552355.png)
![N~1~-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552356.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3552372.png)

![N-isobutyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552385.png)
![2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552387.png)